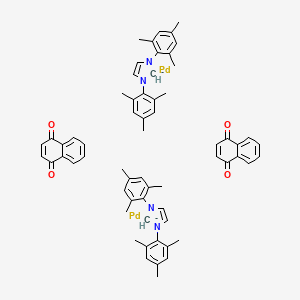![molecular formula C17H12ClN3O2 B12351775 8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of a chlorine atom at the 8th position and a methoxy group at the 3rd position of the phenyl ring further distinguishes this compound. Pyrazoloquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with 8-chloro-3-nitroquinoline in the presence of a base to form an intermediate, which is then reduced and cyclized to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as indium(III) chloride, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cell proliferation . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar compounds to 8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one include other pyrazoloquinolines and quinoline derivatives. Some examples are:
2-methylquinoline: Known for its substantial biological activities.
Quinazolin-4(3H)-ones: These compounds share a similar quinoline core and have been studied for their pharmacological significance.
Coumarin derivatives: These compounds also contain fused ring systems and have diverse biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H12ClN3O2 |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,14H,1H3 |
InChIキー |
NWTDKXBACKNOJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C=NC4=C(C3=N2)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)
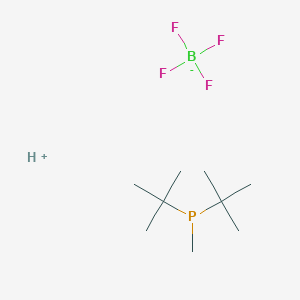

![2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12351722.png)
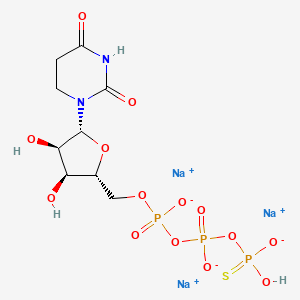
![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)
![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12351745.png)

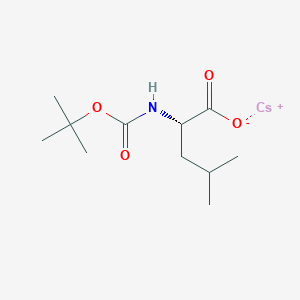
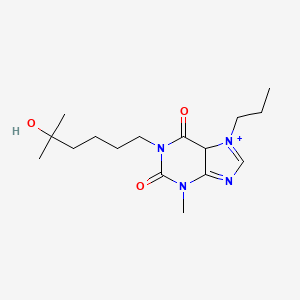
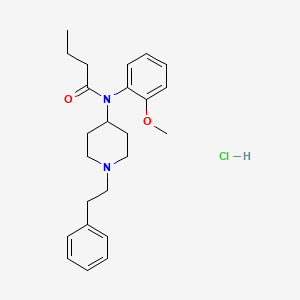
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
